molecular formula C14H14N4O4S3 B2435961 methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1428374-74-6

methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2435961
CAS No.: 1428374-74-6
M. Wt: 398.47
InChI Key: LNZGCTGNUHGYHY-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

methyl 3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S3/c1-22-13(19)12-11(4-8-23-12)25(20,21)16-6-3-10-9-24-14(17-10)18-7-2-5-15-18/h2,4-5,7-9,16H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZGCTGNUHGYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Methyl Thiophene-2-Carboxylate

The introduction of a sulfamoyl group at the 3-position begins with sulfonation. Chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C selectively sulfonates the thiophene ring at the 3-position. Subsequent amidation with ammonia or amines yields the sulfamoyl group.

Example Procedure :
Methyl thiophene-2-carboxylate (1.0 mol) is dissolved in ClSO3H (5 equiv.) at 0°C, stirred for 2 h, and quenched with ice water. The sulfonic acid intermediate is isolated and treated with ammonium hydroxide to yield methyl 3-sulfamoylthiophene-2-carboxylate.

Alternative Route: Direct Sulfamoylation

In cases where regioselectivity is challenging, a directed ortho-metalation strategy can be employed. Using n-BuLi and a directing group (e.g., trimethylsilyl), the 3-position is deprotonated and quenched with sulfuryl chloride (SO2Cl2), followed by amination.

Synthesis of Thiazole-Ethylamine Side Chain

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of thioamide derivatives with α-haloketones. For the pyrazole-substituted thiazole:

  • Synthesis of 2-(1H-pyrazol-1-yl)acetothioamide : Pyrazole-1-acetonitrile is treated with H2S in the presence of an amine base.
  • Cyclization with α-bromoethylamine hydrobromide : The thioamide reacts with α-bromoethylamine hydrobromide in ethanol at reflux to form 4-(2-aminoethyl)-2-(1H-pyrazol-1-yl)thiazole.

Industrial-Scale Adaptation :
As demonstrated in Example 1 of, tetrahydrofuran (THF) and carbonyldiimidazole (CDI) facilitate large-scale reactions. For instance, 160 kg of intermediate thioamide is combined with 350 L THF at 50°C, followed by slow addition of α-bromoethylamine to achieve >85% yield.

Functionalization of Thiazole-Ethylamine

The ethylamine side chain is protected as a tert-butyl carbamate (Boc) to prevent undesired reactions during subsequent coupling. Deprotection with HCl in dioxane yields the free amine.

Coupling Strategies for Sulfamoyl-Thiazole Linkage

Carbodiimide-Mediated Coupling

Activation of the sulfamoyl group’s nitrogen is achieved using CDI or dicyclohexylcarbodiimide (DCC). In Example 20 of, CDI activates a carboxylic acid for amide bond formation, a method adaptable here:

Procedure :
Methyl 3-sulfamoylthiophene-2-carboxylate (1.0 equiv.) and CDI (1.2 equiv.) are stirred in THF at 50°C for 2 h. Thiazole-ethylamine (1.1 equiv.) is added, and the mixture is refluxed for 12 h. Workup includes solvent distillation and crystallization from ethyl acetate.

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent THF 78
Temperature (°C) 60–65 82
CDI Equivalents 1.2 85

Reductive Amination

An alternative approach involves reductive amination between a sulfamoyl aldehyde and thiazole-ethylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 affords the coupled product.

Industrial-Scale Considerations

Solvent and Temperature Optimization

Large-scale synthesis (e.g., >100 kg batches) requires solvent recycling and controlled exotherms. Example 1 of demonstrates THF distillation at 50–60°C under vacuum to minimize decomposition. Butyl acetate is employed for crystallization, achieving >95% purity.

Crystallization and Purification

Crystalline intermediates are critical for reproducibility. In Example 4 of, ethyl acetate is used to precipitate the product at 10–15°C, followed by washing with cold solvent. X-ray powder diffraction confirms polymorphic stability.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Use of electron-withdrawing groups (e.g., pyrazole) directs cyclization to the 4-position of the thiazole.
  • Sulfamoyl Group Stability : Avoid prolonged exposure to acidic conditions; employ Boc protection where necessary.
  • Scale-Up Exotherms : Gradual reagent addition and jacketed reactors maintain temperature control.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylate
  • 4-(1H-pyrazol-1-yl)benzoic acid
  • 2-(1H-pyrazol-1-yl)pyridine

Uniqueness

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of pyrazole, thiazole, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiproliferative, and antioxidant effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A thiophene ring
  • A thiazole moiety
  • A pyrazole group
  • A sulfamoyl functional group

This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, a series of pyrazolyl-thiazole derivatives showed notable inhibitory effects against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans . The minimum inhibitory concentrations (MIC) were reported as low as 31.25 µg/mL for certain compounds, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Target Organism
Compound A31.25Staphylococcus aureus
Compound B62.50E. coli
Compound C15.75Candida albicans

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The synthesized derivatives demonstrated significant scavenging activity, suggesting their potential role in mitigating oxidative damage .

Antiproliferative Activity

In vitro studies have indicated that thiazole and pyrazole derivatives possess antiproliferative effects on various cancer cell lines. For example, compounds linked with thiazole have shown cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and Jurkat cells (leukemia) . The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing antiproliferative activity.

Cell LineIC50 (µM)Reference
HT-2924.38
Jurkat88.23

The biological activities of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to enzymes and receptors involved in disease pathways, thereby modulating their activity .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of synthesized pyrazolyl-thiazole derivatives revealed that certain compounds exhibited higher antimicrobial efficacy than traditional antibiotics like ampicillin and streptomycin, highlighting their potential as alternative therapeutic agents .
  • Antioxidant Properties : In a comparative analysis of antioxidant activities among various thiazole derivatives, the compound under study was noted for its superior ability to scavenge free radicals compared to control substances .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including:

  • Thiophene core formation : The Gewald reaction is often used to construct the thiophene ring, employing ketones or aldehydes with sulfur-containing precursors under basic conditions (e.g., ethanol or DMF as solvents) .
  • Sulfamoyl group introduction : Sulfonation reagents like chlorosulfonic acid or sulfamoyl chloride are reacted with intermediates under controlled temperatures (0–5°C to avoid side reactions) .
  • Coupling of pyrazole-thiazole moieties : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions are employed, with catalysts like PEG-400 or triethylamine to enhance efficiency .
    • Optimization : Yield improvements rely on solvent polarity adjustments (e.g., switching from ethanol to DMF for better solubility), catalyst screening (e.g., Bleaching Earth Clay for greener synthesis), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify protons and carbons in the thiophene, pyrazole, and thiazole rings. For example, the thiophene C2-carboxylate proton appears as a singlet near δ 3.8–4.0 ppm .
  • IR spectroscopy : Key peaks include the sulfonamide S=O stretch (~1350 cm1^{-1}) and ester C=O stretch (~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 423.52 for the parent ion) and fragmentation patterns .
    • Ambiguity resolution : Discrepancies in spectral data (e.g., overlapping peaks in NMR) can be resolved by 2D techniques (COSY, HSQC) or computational modeling (DFT calculations) .

Advanced Research Questions

Q. How can researchers design interaction studies to evaluate the compound’s binding affinity with biological targets (e.g., enzymes or receptors)?

  • Experimental design :

  • Target selection : Prioritize proteins with known sulfonamide or heterocycle-binding pockets (e.g., carbonic anhydrase or kinase enzymes) .
  • Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics. For example, IC50_{50} values can be determined via competitive inhibition assays .
  • Docking studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses, with validation through mutagenesis or X-ray crystallography .
    • Data validation : Cross-reference in vitro results with in silico predictions to resolve contradictions (e.g., high docking scores but low activity due to solubility issues) .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising bioactivity?

  • Structural modifications :

  • Ester hydrolysis resistance : Replace the methyl carboxylate with a tert-butyl ester or amide to reduce susceptibility to esterases .
  • Pyrazole-thiazole optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance π-π stacking with target proteins .
    • In vitro testing : Use hepatocyte microsomal stability assays and LC-MS/MS to track metabolite formation. Compare half-life (t1/2_{1/2}) values of analogs .

Q. How do structural analogs of this compound compare in terms of physicochemical properties and bioactivity?

  • Comparative analysis :

  • Property table :
Analog SubstituentLogPSolubility (µg/mL)IC50_{50} (nM)
Thiophene-2-carboxylate (parent)2.112.5150
4-Fluorophenyl variant2.88.290
4-Methoxyphenyl variant1.918.7200
  • Trends : Fluorinated analogs show improved potency but reduced solubility, requiring formulation adjustments (e.g., PEGylation) .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Root cause analysis :

  • Solubility limitations : Predicted binding may not account for poor cellular uptake. Measure logD (octanol-water distribution) and adjust with co-solvents (e.g., DMSO < 0.1%) .
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
    • Validation protocols : Repeat assays with orthogonal methods (e.g., SPR vs. ITC) and include positive/negative controls .

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